molecular formula C15H16Cl2N2O3S B12189226 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

Cat. No.: B12189226
M. Wt: 375.3 g/mol
InChI Key: XFBDTVQRJRFIFT-UHFFFAOYSA-N
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Description

3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a thiophene ring substituted with dichloro groups and a diazaspiro undecane core. The presence of these functional groups and structural motifs makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione typically involves the condensation of 2,5-dichlorothiophene derivatives with diazaspiro compounds. One common method involves the reaction of 2,5-dichlorothiophene-3-carboxaldehyde with a diazaspiro compound under basic conditions, followed by oxidation to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted thiophene derivatives .

Scientific Research Applications

3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione involves its interaction with specific molecular targets. The compound’s thiophene ring and diazaspiro core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichlorothiophen-3-yl)acetic acid
  • 5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-[2-(2,5-Dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. The combination of a dichlorothiophene ring with a diazaspiro core is relatively rare, making this compound a valuable subject for further research .

Properties

Molecular Formula

C15H16Cl2N2O3S

Molecular Weight

375.3 g/mol

IUPAC Name

3-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione

InChI

InChI=1S/C15H16Cl2N2O3S/c16-11-7-9(12(17)23-11)10(20)8-19-13(21)15(18-14(19)22)5-3-1-2-4-6-15/h7H,1-6,8H2,(H,18,22)

InChI Key

XFBDTVQRJRFIFT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)C(=O)N(C(=O)N2)CC(=O)C3=C(SC(=C3)Cl)Cl

Origin of Product

United States

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